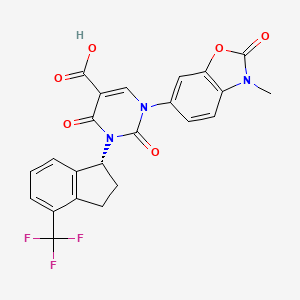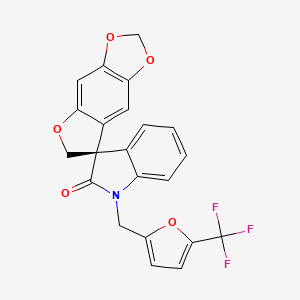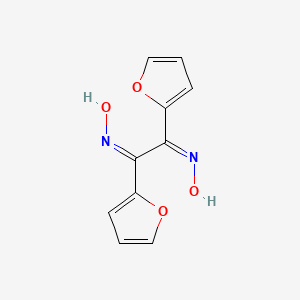
Glasdegib maleate
Übersicht
Beschreibung
Glasdegib maleate is a small-molecule inhibitor of the Hedgehog signaling pathway, specifically targeting the smoothened (SMO) receptor. It is marketed under the brand name Daurismo and is primarily used in combination with low-dose cytarabine for the treatment of newly diagnosed acute myeloid leukemia in adults who are 75 years or older or those who have comorbidities that preclude the use of intensive induction chemotherapy .
Wirkmechanismus
Target of Action
Glasdegib maleate, also known as Daurismo, primarily targets the Sonic Hedgehog receptor Smoothened (SMO) . SMO is a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . This pathway plays a crucial role in the maintenance of neural and skin stem cells .
Mode of Action
This compound acts as a potent and selective inhibitor of the Hedgehog signaling pathway . It binds to and inhibits SMO , blocking the translocation of SMO into cilia and preventing SMO-mediated activation of downstream Hedgehog targets .
Biochemical Pathways
The inhibition of SMO by this compound disrupts the Hedgehog signaling pathway . This pathway is aberrantly activated in many types of cancer, including Acute Myeloid Leukemia (AML), where there is observed overexpression or constitutive activation of SMO . By inhibiting this pathway, this compound can suppress the growth of tumor cells .
Pharmacokinetics
It is known that this compound is an orally administered drug , suggesting that it is absorbed in the digestive tract
Result of Action
The inhibition of the Hedgehog signaling pathway by this compound results in the suppression of tumor cell growth . Specifically, in the case of AML, this compound has been shown to improve overall survival and complete response when combined with low dose cytarabine .
Action Environment
It is worth noting that the efficacy of this compound can be affected by the presence of other drugs, as seen in its combined use with low dose cytarabine for improved efficacy
Biochemische Analyse
Biochemical Properties
Glasdegib maleate targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . Aberrant Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the action of a protein that signals cancer cells to multiply, helping to stop or slow the spread of cancer cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective inhibitor of the hedgehog signaling pathway. It binds to and inhibits Smoothened (SMO), a transmembrane protein involved in hedgehog signal transduction . This compound blocks the translocation of SMO into cilia and prevents SMO-mediated activation of downstream Hedgehog targets .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when this compound is combined with low dose cytarabine
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The dose at which testicular effects were observed in male rats was identified as 50 mg/kg/day with corresponding systemic exposures that were approximately 6.6 times (based on AUC) those associated with the observed human exposure at the 100 mg once daily dose .
Metabolic Pathways
This compound is involved in the Hedgehog signaling pathway. It interacts with the sonic hedgehog receptor smoothened (SMO), a key enzyme in this pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glasdegib maleate involves several steps. Initially, 4-aminobenzonitrile is reacted with 1,1’-carbonyldiimidazole to form an amide imidazole complex. This intermediate is then reacted with an amine to obtain the Glasdegib imidazole complex. Finally, this complex is reacted with maleic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glasdegib maleate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and nitrile groups. It can also participate in hydrogen bonding and other non-covalent interactions due to its molecular structure .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include 1,1’-carbonyldiimidazole, maleic acid, and various amines. Reaction conditions typically involve moderate temperatures and the use of organic solvents such as dimethylformamide .
Major Products: The major product of the synthesis is this compound itself. Other potential products include various intermediates and by-products formed during the reaction steps .
Wissenschaftliche Forschungsanwendungen
Glasdegib maleate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique molecular interactions and potential as a model compound for Hedgehog pathway inhibitors. In biology, it is used to study the Hedgehog signaling pathway and its role in cell differentiation and proliferation. In medicine, this compound is primarily used in the treatment of acute myeloid leukemia, but it is also being investigated for its potential in treating other types of cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Glasdegib maleate include other Hedgehog pathway inhibitors such as vismodegib and sonidegib. These compounds also target the smoothened (SMO) receptor but differ in their molecular structures and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency for the smoothened (SMO) receptor. It has shown superior efficacy in combination with low-dose cytarabine for the treatment of acute myeloid leukemia, particularly in older adults or those with comorbidities .
Eigenschaften
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030410-25-2 | |
| Record name | Glasdegib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
